![molecular formula C10H12ClNOS B2752847 (1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol hydrochloride CAS No. 2171204-06-9](/img/structure/B2752847.png)
(1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiophene ring fused to an ethylamine moiety. The stereochemistry is (1S) , indicating that the amino group is in the S configuration. The hydroxyl group is attached to the benzothiophene ring. You can visualize the structure using tools like ChemSpider .
Scientific Research Applications
- Imidazole derivatives, including this compound, have shown promising antibacterial and antifungal properties. Researchers have explored their potential as novel antimicrobial agents to combat drug-resistant pathogens .
- Quorum sensing is a communication mechanism used by bacteria to coordinate behaviors such as biofilm formation and virulence. Imidazole-containing compounds have been investigated for their ability to disrupt quorum sensing pathways, potentially offering new strategies to combat bacterial infections .
- Some imidazole derivatives exhibit anti-inflammatory activity. Researchers have explored their potential in managing inflammatory conditions, although further studies are needed to fully understand their mechanisms of action .
- Imidazole-based compounds have been studied for their antitumor effects. They may interfere with cancer cell growth and proliferation, making them interesting candidates for cancer therapy .
- Investigations into imidazole derivatives have revealed their potential in managing diabetes. These compounds may modulate glucose metabolism and insulin sensitivity .
- Some imidazole-containing compounds, including this one, have been explored for their ulcerogenic effects. Researchers have studied their impact on gastric mucosa and ulcer formation .
Antimicrobial Activity
Quorum Sensing Inhibition
Anti-Inflammatory Effects
Antitumor Properties
Antidiabetic Potential
Ulcerogenic Activity
Safety and Hazards
properties
IUPAC Name |
(1S)-2-amino-1-(1-benzothiophen-2-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS.ClH/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10;/h1-5,8,12H,6,11H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMVABYEQMZYQQ-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(S2)[C@H](CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol hydrochloride |
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